3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline: is an organic compound with the molecular formula C8H6F5N and a molecular weight of 211.13 g/mol It is characterized by the presence of fluorine atoms at the 3 and 5 positions of the aniline ring and a trifluoroethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3,5-difluoroaniline with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms, which make the aromatic ring more susceptible to attack by nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although specific conditions and reagents would be required to achieve these transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an appropriate solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Scientific Research Applications
Chemistry: 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3,5-difluoroaniline
- 2,3-difluoro-N-(2,2,2-trifluoroethyl)aniline
- 3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline
Comparison: Compared to its analogs, 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of the fluorine atoms and the trifluoroethyl group. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H6F5N |
---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6F5N/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
NTHSABVVDOWMJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NCC(F)(F)F |
Origin of Product |
United States |
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